molecular formula C18H18ClN3O2 B11087153 methyl (2Z)-[2-(2-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

methyl (2Z)-[2-(2-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

Cat. No.: B11087153
M. Wt: 343.8 g/mol
InChI Key: NCOMDXNBFHHIHW-FXBPSFAMSA-N
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Description

Methyl (2Z)-2-(2-chlorophenyl)hydrazinylidene-yl)ethanoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from acetic acid.

    Hydrazinylidene Group: The hydrazinylidene moiety (NHNH-) adds an intriguing feature to the molecule.

    Quinoline Ring: The quinoline ring (3,4-dihydroquinolin-1(2H)-yl) contributes to its aromatic character.

    Chlorophenyl Substituent: The chlorophenyl group (C₆H₄Cl-) enhances its chemical diversity.

Preparation Methods

The synthetic routes for this compound involve condensation reactions. One common method is the reaction between hydrazine hydrate and 2-chlorobenzaldehyde, followed by cyclization with 3,4-dihydroquinoline. The methyl ester group is introduced using acetic anhydride or methanol.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation at the hydrazinylidene group, yielding various products.

    Reduction: Reduction of the quinoline ring may lead to saturated derivatives.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

    Common Reagents: Hydrazine hydrate, acetic anhydride, reducing agents, and halogenating agents.

    Major Products: These reactions yield derivatives with altered functional groups and substitution patterns.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.

    Organic Synthesis: It serves as a building block for more complex molecules.

    Photophysical Properties: Investigation into its fluorescence properties for sensors and imaging.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Similar Compounds: Other hydrazinylidene-containing quinoline derivatives.

    Uniqueness: Highlight its specific structural features and reactivity.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

methyl (2Z)-2-[(2-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate

InChI

InChI=1S/C18H18ClN3O2/c1-24-18(23)17(21-20-15-10-4-3-9-14(15)19)22-12-6-8-13-7-2-5-11-16(13)22/h2-5,7,9-11,20H,6,8,12H2,1H3/b21-17-

InChI Key

NCOMDXNBFHHIHW-FXBPSFAMSA-N

Isomeric SMILES

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/N2CCCC3=CC=CC=C32

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1Cl)N2CCCC3=CC=CC=C32

Origin of Product

United States

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